5-Bromo-2,3-dihydro-1-benzofuran-4-amine
Overview
Description
5-Bromo-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 4th position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-4-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source to yield the final product .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are advantageous for scaling up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydro-1-benzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine can produce various amine derivatives .
Scientific Research Applications
5-Bromo-2,3-dihydro-1-benzofuran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: Benzofuran derivatives, including this compound, are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydro-1-benzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
- 5-Fluoro-2,3-dihydro-1-benzofuran-4-amine
- 5-Iodo-2,3-dihydro-1-benzofuran-4-amine
Uniqueness
5-Bromo-2,3-dihydro-1-benzofuran-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Biological Activity
5-Bromo-2,3-dihydro-1-benzofuran-4-amine is a compound within the benzofuran family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore its biological activity through various studies, including synthesis methods, biological assays, and structural comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 214.06 g/mol. The compound features a bromine atom at the 5th position and an amine group at the 4th position of the dihydrobenzofuran structure. This unique arrangement contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has identified this compound as a promising candidate for antimicrobial applications. Studies show that derivatives of benzofuran exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis strains . The presence of the bromine atom in this compound enhances its interaction with microbial targets, potentially increasing its efficacy.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Benzofuran-3-carbohydrazide | 8 | Antitubercular |
6-Benzofurylpurine | <0.60 | Antimycobacterial |
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Antimycobacterial |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Recent studies have evaluated its derivatives for cytotoxicity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values comparable to established chemotherapeutics like doxorubicin . Molecular docking studies further supported these findings by demonstrating strong binding affinities to key cancer-related receptors.
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (nM) | Reference |
---|---|---|---|
This compound | A549 | TBD | Current Study |
Doxorubicin | A549 | ~10 | Standard Control |
Methoxy-substituted derivative | HeLa | TBD | Current Study |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. The bromine atom and amine group are critical for binding to these targets, influencing pathways related to cell proliferation and apoptosis. Research indicates that the compound may act as an enzyme inhibitor or modulator of receptor activity.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of benzofuran derivatives:
- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The most potent compounds demonstrated MIC values significantly lower than those of traditional antibiotics .
- Neuroprotective Effects : Analogues of benzofuran have shown neuroprotective properties in animal models, suggesting potential applications in treating neurodegenerative diseases .
- Structure–Activity Relationship (SAR) : SAR studies indicate that substituents at specific positions on the benzofuran ring can enhance or diminish biological activity, guiding the design of more effective derivatives .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUJJFICSYIHDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369139-77-4 | |
Record name | 5-bromo-2,3-dihydro-1-benzofuran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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